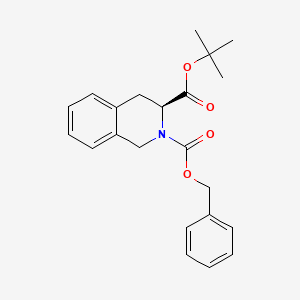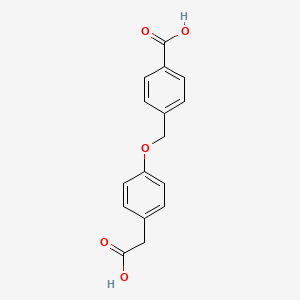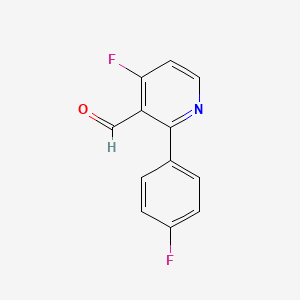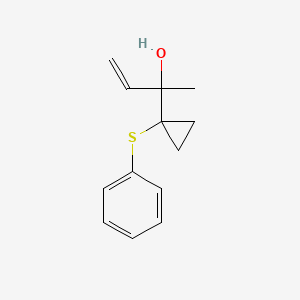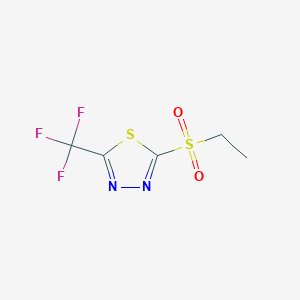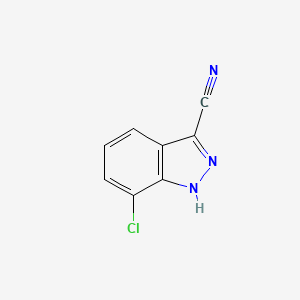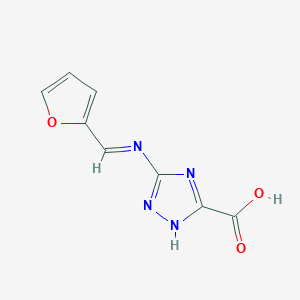
3-((Furan-2-ylmethylene)amino)-1H-1,2,4-triazole-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((Furan-2-ylmethylene)amino)-1H-1,2,4-triazole-5-carboxylicacid is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by the presence of a furan ring, a triazole ring, and a carboxylic acid group, which contribute to its unique chemical properties and potential biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Furan-2-ylmethylene)amino)-1H-1,2,4-triazole-5-carboxylicacid typically involves the condensation of furan-2-carbaldehyde with 3-amino-1H-1,2,4-triazole-5-carboxylic acid. This reaction is usually carried out in the presence of a suitable catalyst under reflux conditions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
3-((Furan-2-ylmethylene)amino)-1H-1,2,4-triazole-5-carboxylicacid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form corresponding dihydro derivatives.
Substitution: The triazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or hydrazine (N₂H₄).
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydro derivatives of the original compound.
Substitution: Various substituted triazole derivatives.
Aplicaciones Científicas De Investigación
3-((Furan-2-ylmethylene)amino)-1H-1,2,4-triazole-5-carboxylicacid has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Medicine: Studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Mecanismo De Acción
The mechanism of action of 3-((Furan-2-ylmethylene)amino)-1H-1,2,4-triazole-5-carboxylicacid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking the biochemical pathways essential for cell survival and proliferation. This mechanism is particularly relevant in its potential anticancer and antimicrobial activities .
Comparación Con Compuestos Similares
Similar Compounds
Furan-2-carbaldehyde: A precursor in the synthesis of the compound.
3-Amino-1H-1,2,4-triazole-5-carboxylic acid: Another precursor used in the synthesis.
Nitrofurantoin analogues: Compounds with similar furan and triazole structures, known for their antimicrobial properties.
Uniqueness
3-((Furan-2-ylmethylene)amino)-1H-1,2,4-triazole-5-carboxylicacid stands out due to its unique combination of a furan ring, a triazole ring, and a carboxylic acid group. This combination imparts distinct chemical properties and potential biological activities that are not commonly found in other similar compounds .
Propiedades
Fórmula molecular |
C8H6N4O3 |
|---|---|
Peso molecular |
206.16 g/mol |
Nombre IUPAC |
3-[(E)-furan-2-ylmethylideneamino]-1H-1,2,4-triazole-5-carboxylic acid |
InChI |
InChI=1S/C8H6N4O3/c13-7(14)6-10-8(12-11-6)9-4-5-2-1-3-15-5/h1-4H,(H,13,14)(H,10,11,12)/b9-4+ |
Clave InChI |
NDTVTDCPWSNZJY-RUDMXATFSA-N |
SMILES isomérico |
C1=COC(=C1)/C=N/C2=NNC(=N2)C(=O)O |
SMILES canónico |
C1=COC(=C1)C=NC2=NNC(=N2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



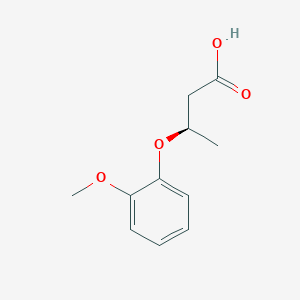
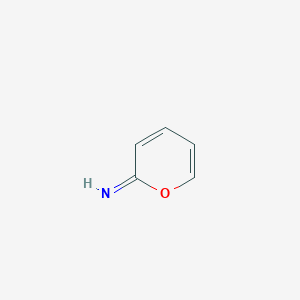

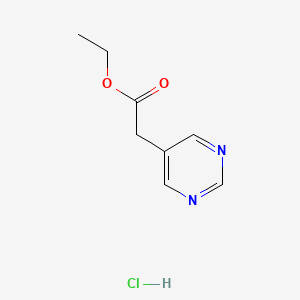
![N-cyclohexylimidazo[1,2-a]pyrimidin-6-amine](/img/structure/B13093490.png)
